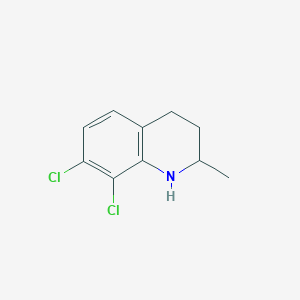
2-Hydroxy-5,7-dimethoxychroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5,7-dimethoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a chroman-4-one core structure with hydroxyl and methoxy substituents at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,7-dimethoxychroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of flavonoid derivatives, where the chromanone core is formed through cyclization reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the chromanone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5,7-dimethoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromanone core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chromanol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Aplicaciones Científicas De Investigación
2-Hydroxy-5,7-dimethoxychroman-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antioxidant and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of cosmetic products and other industrial applications due to its bioactive properties .
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5,7-dimethoxychroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tyrosinase, which plays a role in melanin synthesis, thereby exhibiting skin-whitening effects. Additionally, it can modulate oxidative stress pathways, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: The parent compound with a similar core structure but lacking the hydroxyl and methoxy substituents.
2-Hydroxy-5,7-dimethoxychromone: A closely related compound with a chromone core instead of chromanone.
Flavonoids: A broader class of compounds with similar structural motifs and biological activities
Uniqueness
2-Hydroxy-5,7-dimethoxychroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of hydroxyl and methoxy groups enhances its antioxidant properties and potential therapeutic applications compared to its analogs .
Propiedades
Número CAS |
61350-59-2 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-hydroxy-5,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O5/c1-14-6-3-8(15-2)11-7(12)5-10(13)16-9(11)4-6/h3-4,10,13H,5H2,1-2H3 |
Clave InChI |
OAKWGKAJZBAEKT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=O)CC(O2)O)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11885663.png)

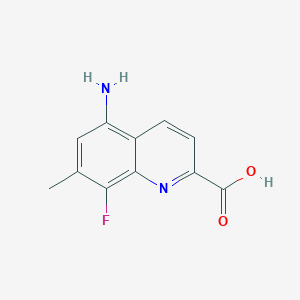
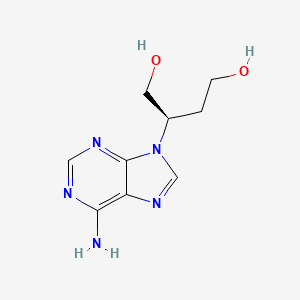

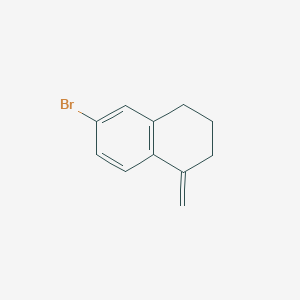
![3-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11885689.png)
![(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine](/img/structure/B11885696.png)
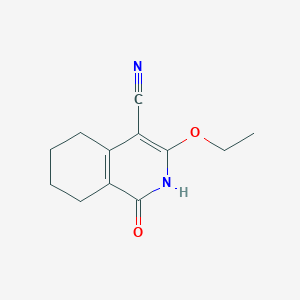
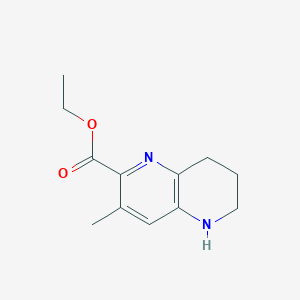
![5-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11885728.png)
